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molecular formula C4H10ClO3P B140194 Diethyl chlorophosphate CAS No. 814-49-3

Diethyl chlorophosphate

Cat. No. B140194
M. Wt: 172.55 g/mol
InChI Key: LGTLXDJOAJDFLR-UHFFFAOYSA-N
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Patent
US05248777

Procedure details

To a solution of 1.441 g (14.2405 mmol) of diisopropylamine in 30 ml dry tetrahydrofuran under argon at -78 degrees C. was added dropwise 9 ml of 1.6 M (14.4 mmol) n-butyl lithium in hexane. After stirring this solution at -78 degrees C. for 1 hour, it was treated dropwise with a solution of 2.95 g (13.389 mmol) of 4,4-dimethyl-6-acetyl-thiochroman (Compound 62) in 5 ml of dry tetrahydrofuran. After another hour of stirring at -78 degrees C., the solution was treated with 2.507 g (14.53 mmol) of diethyl chlorophosphate and brought to room temperature, where it was stirred for 3.75 hours. This solution was then transferred using a double ended needle to a solution of lithium diisopropylamide [prepared using 2.882 g (28.481 mmol) of diisopropylamine and 18 ml of 1.6 M (28.8 mmol) n-butyllithium in hexane] in 60 ml dry tetrahydrofuran at -78 degrees C. The cooling bath was removed and the solution stirred at room temperature for 15 hours, then quenched with water and acidified to pH 1 with 3N hydrogen chloride. The mixture was extracted with 5×50 ml pentane and the combined organic fractions washed with 3 N hydrogen chloride, water, saturated NaHCO3 and saturated NaCl, then dried (MgSO4). Solvent was then removed in vacuo, and the residue purified by kugelrohr distillation (100 degrees C., 0.7 mm) to give the title compound as a pale yellow solid. PMR (CDCl3): & 1.34 (6H, s), 1.94-1.99 (2H, m), 3.04-3.08 (3H, m), 7.06 (1H, d, J~8.4 Hz), 7.17 (1H, dd, J~8.4 Hz, 2.1 Hz), 7.51 (1H, d, J~2.1 Hz).
Quantity
1.441 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
14.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
2.507 g
Type
reactant
Reaction Step Five
Quantity
18 mL
Type
reactant
Reaction Step Six
Quantity
28.481 mmol
Type
reactant
Reaction Step Seven
Quantity
28.8 mmol
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24](=O)[CH3:25])[CH:22]=2)[S:17][CH2:16][CH2:15]1.P(Cl)(OCC)(OCC)=O.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.CCCCCC>[CH3:13][C:14]1([CH3:27])[C:23]2[C:18](=[CH:19][CH:20]=[C:21]([C:24]#[CH:25])[CH:22]=2)[S:17][CH2:16][CH2:15]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.441 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
14.4 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
2.95 g
Type
reactant
Smiles
CC1(CCSC2=CC=C(C=C12)C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCSC2=CC=C(C=C12)C(C)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
2.507 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Six
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Seven
Name
Quantity
28.481 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Eight
Name
Quantity
28.8 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Nine
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring this solution at -78 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78 degrees C
STIRRING
Type
STIRRING
Details
After another hour of stirring at -78 degrees C
CUSTOM
Type
CUSTOM
Details
brought to room temperature
STIRRING
Type
STIRRING
Details
where it was stirred for 3.75 hours
Duration
3.75 h
CUSTOM
Type
CUSTOM
Details
at -78 degrees C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the solution stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 5×50 ml pentane
WASH
Type
WASH
Details
the combined organic fractions washed with 3 N hydrogen chloride, water, saturated NaHCO3 and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue purified by kugelrohr distillation (100 degrees C., 0.7 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCSC2=CC=C(C=C12)C#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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